Hydroxyurea-15N

Übersicht

Beschreibung

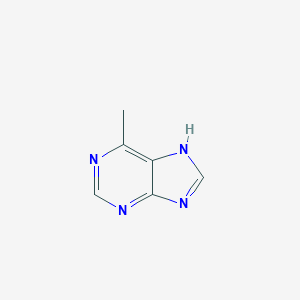

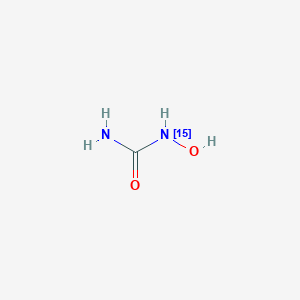

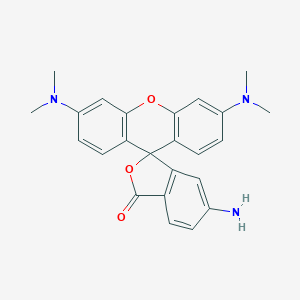

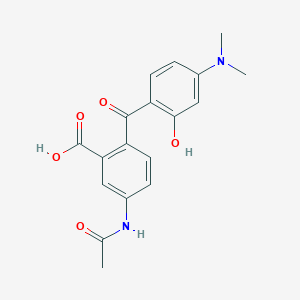

Hydroxyurea-15N is a labeled analogue of Hydroxyurea . It is an anti-tumor drug that can inhibit ribonucleoside reductase and DNA replication . The molecular formula of Hydroxyurea-15N is CH4N2O2 .

Synthesis Analysis

The synthesis of 15N-Hydroxyurea involves the treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride. This process produces 15N-hydroxyurea in an efficient, one-pot procedure with a yield of 74%. The crude product can be recrystallized to yield analytically pure material in an overall yield of 47% .Molecular Structure Analysis

The molecular structure of Hydroxyurea-15N is represented by the formula CH4N2O2 .Chemical Reactions Analysis

The treatment of trimethylsilyl isocyanate with 15N-hydroxylamine hydrochloride produces 15N-hydroxyurea . This reaction is an efficient, one-pot procedure .Physical And Chemical Properties Analysis

Hydroxyurea-15N has physical and chemical properties similar to its unlabeled counterpart, Hydroxyurea. It is a white to off-white solid . The molecular weight of Hydroxyurea-15N is 77.05 .Wissenschaftliche Forschungsanwendungen

Application in Tea Plant Nutrition

Specific Scientific Field

Plant Nutrition and Soil Science

Summary of the Application

Urea-15N is used in the study of nutrient absorption in tea plants. The study aims to evaluate the utilization efficiency of foliar applied urea and the impact of plant nitrogen (N), potassium (K), magnesium (Mg) and sulfur (S) nutritional status .

Methods of Application

In the experiment, the dynamic absorption and translocation of foliar N was followed by scheduled samplings at different time intervals after application .

Results or Outcomes

The results showed that foliar-15N uptake rate was the highest within the earliest 6 hours and the 15N amount in treated leaves reached a maximum within 2 days after application. The absorbed 15N was mainly transported to young shoots .

Application in Fertilizer Efficiency Study

Specific Scientific Field

Nutrient Cycling in Agroecosystems

Summary of the Application

The use of 15N with slow- and controlled-release fertilizers is reviewed to collect quantitative data on the efficiency, residual value and N losses .

Methods of Application

The study involves the use of 15N-labelled slow- and controlled-release fertilizers .

Results or Outcomes

Studies show one or more benefits, including improved N uptake efficiency, and reduced N losses via leaching or NH3 volatilization under conditions which favor such losses .

Application in Treating Chronic Myeloproliferative Disorders

Specific Scientific Field

Summary of the Application

Hydroxyurea is effective in treating chronic myeloproliferative disorders, which are diseases of the blood cells and bone marrow .

Methods of Application

Hydroxyurea is administered orally. The dosage and treatment duration depend on the patient’s condition and response to therapy .

Results or Outcomes

Treatment with Hydroxyurea can help control the disease, alleviate symptoms, and improve the quality of life for patients with chronic myeloproliferative disorders .

Application in Sickle Cell Anemia Therapy

Summary of the Application

Hydroxyurea is a staple agent in sickle cell anemia therapy. It is used to reduce the frequency of painful crises and the need for blood transfusions in patients with recurrent moderate to severe painful crises .

Results or Outcomes

Treatment with Hydroxyurea can help manage the symptoms of sickle cell anemia, reduce the frequency of painful crises, and decrease the need for blood transfusions .

Application in Preventing Cognitive Decline in Alzheimer’s Disease

Specific Scientific Field

Summary of the Application

Recently, Hydroxyurea has been identified as a promising factor in preventing cognitive decline in Alzheimer’s disease .

Methods of Application

The methods of application for this use are still under investigation .

Results or Outcomes

Early studies have shown that Hydroxyurea may improve spatial memory in an Alzheimer disease mouse model, which makes it a promising treatment for delaying cognitive decline in Alzheimer’s disease .

Application in Treating Resistant Chronic Myeloid Leukemia

Summary of the Application

Hydroxyurea is used to treat resistant chronic myeloid leukemia .

Results or Outcomes

Treatment with Hydroxyurea can help control the disease and improve the quality of life for patients with resistant chronic myeloid leukemia .

Application in Treating Locally Advanced Squamous Cell Carcinomas of the Head and Neck

Specific Scientific Field

Summary of the Application

Hydroxyurea is used to treat locally advanced squamous cell carcinomas of the head and neck .

Results or Outcomes

Treatment with Hydroxyurea can help control the disease and improve the quality of life for patients with locally advanced squamous cell carcinomas of the head and neck .

Zukünftige Richtungen

Future research directions to optimize Hydroxyurea therapy include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of Hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Another critical initiative is the introduction of Hydroxyurea safely and effectively into global regions that have a high disease burden of SCA but limited resources, such as sub-Saharan Africa, the Caribbean, and India .

Eigenschaften

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyurea-15N | |

CAS RN |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)

![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)

![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)